An In-Depth Technical Guide to the Physical Properties of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a methoxy and a propoxy group on the phenyl ring, suggests potential interactions with various biological targets. A thorough understanding of its physical and chemical properties is paramount for its application in research and development, including formulation, dosage form design, and analytical method development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is the hydrochloride salt of (3-Methoxy-2-propoxyphenyl)methanamine. The presence of the hydrochloride moiety enhances its stability and solubility in aqueous media, a common strategy for amine-containing pharmaceutical compounds.
Table 1: Chemical Identity of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride
| Identifier | Value | Source |
| Chemical Name | (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride | CymitQuimica[1] |
| Synonyms | (3-methoxy-2-propoxyphenyl)methylamine hydrochloride, 3-methoxy-2-propoxyphenylmethanamine hydrochloride | CymitQuimica[1] |
| CAS Number | 89411-11-0 | CymitQuimica[1] |
| Molecular Formula | C₁₁H₁₈ClNO₂ | CymitQuimica[1] |
| Molecular Weight | 231.72 g/mol | CymitQuimica[1], Hunan Huateng Pharmaceutical Co., Ltd.[2] |
| Chemical Structure | ```dot | |
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A postulated synthetic pathway for the target compound.
Physical and Chemical Properties
Due to the limited availability of experimental data, many of the physical properties of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride are predicted based on its chemical structure.
Table 2: Physical Properties of (3-Methoxy-2-propoxyphenyl)methanamine Hydrochloride
| Property | Value (Predicted) | Method/Source |
| Melting Point | Data not available. Expected to be a crystalline solid with a distinct melting point. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General solubility of amine hydrochlorides |
| Appearance | Likely a white to off-white solid. | General appearance of similar compounds |
| pKa | Data not available. The primary amine is expected to have a pKa in the range of 9-10. | N/A |
Spectroscopic Data (Predicted)
The following spectral data are predicted and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy protons, the propoxy protons, the benzylic protons, and the amine protons. The aromatic protons would likely appear as multiplets in the range of 6.8-7.5 ppm. The methoxy protons would be a singlet around 3.8 ppm. The propoxy group would show a triplet for the terminal methyl group, a sextet for the middle methylene group, and a triplet for the methylene group attached to the oxygen. The benzylic protons would likely be a singlet around 4.0 ppm, and the amine protons would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR (Predicted): The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the region of 110-160 ppm. The methoxy carbon would be around 55-60 ppm. The carbons of the propoxy group would be in the aliphatic region, as would the benzylic carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretch: A broad band in the region of 3000-3300 cm⁻¹ for the primary amine salt.
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O stretch (ether): Strong bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the free base [(M+H)⁺]. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and loss of the propoxy and methoxy groups.
Experimental Protocols for Physical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and purity assessment.
Apparatus: Capillary melting point apparatus.
Procedure:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Diagram 2: Melting Point Determination Workflow
Workflow for determining the melting point.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent.
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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The determined concentration represents the equilibrium solubility.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution into the NMR tube.
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Add a small amount of a reference standard (e.g., TMS or a suitable internal standard) if required.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
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Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Diagram 3: NMR Sample Preparation and Analysis
Workflow for NMR analysis.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopy-grade potassium bromide (KBr).
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Place the powder mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
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For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Safety and Handling
Substituted benzylamine hydrochlorides should be handled with care in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) for benzylamine hydrochloride as a representative compound[1][3][4][5].
Conclusion
This technical guide provides a foundational understanding of the physical properties of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride. While experimental data is currently limited, the provided predicted properties and detailed experimental protocols offer a robust framework for researchers and scientists to characterize this compound fully. As a molecule with potential applications in drug development, a comprehensive characterization of its physical properties is a critical step in advancing its scientific and therapeutic potential.
References
-
Cole-Parmer. Material Safety Data Sheet - Benzylamine hydrochloride, 99%. [Link]
- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
Sources
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. CN106699576A - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - (3-bromo-2-methoxyphenyl)methanamine hydrochloride (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and characterization of 11C-labeled fluoroclorgyline: a monoamine oxidase A specific inhibitor for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
